molecular formula C9H8ClN3O2 B8444419 6-Chloro-2-ethylamino-3-nitro-benzonitrile

6-Chloro-2-ethylamino-3-nitro-benzonitrile

Cat. No. B8444419
M. Wt: 225.63 g/mol
InChI Key: NSAXHHDATPGCAK-UHFFFAOYSA-N
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Patent
US07687638B2

Procedure details

A solution of ethylamine in THF (2 M, 13.8 mL, 27.6 mmol) was added slowly to a solution of 2,6-dichloro-3-nitrobenzonitrile (3.0 g, 13.8 mmol) in THF (30 mL) at −5° C. After 1.5 h, the solution was diluted with EtOAc (150 mL) and washed with 0.5 N HCl and brine. Organics were dried (MgSO4) and concentrated in vacuo. Purification by silica gel chromatography (8:1:1 hexanes/CHCl3/EtOAc) gave 2.57 g (82%) of the title compound as an orange solid. 1H NMR (400 MHz, CDCl3): δ 8.51 (br s, 1H), 8.30 (d, 1H, J=8.8 Hz), 6.78 (d, 1H, J=8.4 Hz), 3.89-3.97 (m, 2H), 1.41 (t, 3H, J=7.2 Hz). MS (ES) [m+H] calc'd for C9H8N3O2Cl, 226, 228; found 226, 228.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
13.8 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:3])[CH3:2].Cl[C:5]1[C:12]([N+:13]([O-:15])=[O:14])=[CH:11][CH:10]=[C:9]([Cl:16])[C:6]=1[C:7]#[N:8]>C1COCC1.CCOC(C)=O>[Cl:16][C:9]1[C:6]([C:7]#[N:8])=[C:5]([NH:3][CH2:1][CH3:2])[C:12]([N+:13]([O-:15])=[O:14])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=C(C#N)C(=CC=C1[N+](=O)[O-])Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
13.8 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 0.5 N HCl and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organics were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (8:1:1 hexanes/CHCl3/EtOAc)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC1=CC=C(C(=C1C#N)NCC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.57 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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